
1-(2-Aminoethyl)pyrrolidine
Overview
Description
1-(2-Aminoethyl)pyrrolidine (CAS: 7154-73-6) is a heterocyclic amine with the molecular formula C₆H₁₄N₂ (Figure 1). It consists of a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) linked to a primary amine group via a two-carbon chain. This structural motif grants the compound versatility in coordination chemistry and medicinal applications.
Preparation Methods
1-(2-Aminoethyl)pyrrolidine can be synthesized through several methods:
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Hydrogenation of Pyrrolidineethanenitrile: : This method involves the hydrogenation of pyrrolidineethanenitrile in the presence of a catalyst such as Raney nickel and methanol. The reaction is carried out in a hydrogenation reactor at controlled temperatures (20-30°C) and pressures (0.4-0.5 MPa) until hydrogen consumption ceases. The product is then filtered, washed with methanol, and distilled under reduced pressure to obtain this compound with high purity .
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Reaction of 1,2-Dichloroethane with Pyrrolidine: : Another method involves the reaction of 1,2-dichloroethane with pyrrolidine. This reaction typically requires a base to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
1-(2-Aminoethyl)pyrrolidine undergoes various chemical reactions, including:
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Oxidation: : The amino group in this compound can be oxidized to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
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Substitution Reactions: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
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Coordination Chemistry: : this compound can form coordination complexes with metal ions, such as nickel(II) salts, resulting in the formation of one-dimensional coordination polymers .
Scientific Research Applications
Coordination Chemistry
1-(2-Aminoethyl)pyrrolidine serves as a nitrogen donor ligand in the synthesis of metal complexes. Its ability to coordinate with transition metals has been extensively studied.
Case Study: Palladium(II) and Platinum(II) Complexes
A study synthesized four novel palladium(II) and platinum(II) complexes using this compound as a ligand. These complexes were characterized through various methods including spectroscopic and thermal analyses, as well as X-ray crystallography. The complexes demonstrated stability at high temperatures and exhibited inhibitory effects on human serum paraoxonase1 enzyme activity, suggesting potential therapeutic applications in enzyme inhibition .
Complex | Metal | Ligand | Inhibition Mechanism |
---|---|---|---|
Pd(2-amepyr)₂₂ | Palladium(II) | This compound | Competitive inhibition |
Pd(2-amepyr)₂₂ | Palladium(II) | This compound | Non-competitive inhibition |
Medicinal Chemistry
The compound has been explored for its potential in drug development, particularly in the context of activating glucokinase, an important enzyme in glucose metabolism.
Case Study: Glucokinase Activator
Research indicated that derivatives of this compound could act as glucokinase activators, which are beneficial for treating conditions like hyperglycemia and diabetes. The activation mechanism involves enhancing the enzyme's activity, thereby improving glucose uptake and metabolism .
Synthesis of Novel Compounds
This compound is also employed as a precursor in the synthesis of various heterocyclic compounds.
Case Study: Thiazolidin-4-ones and Thiazinan-4-ones
A study reported the synthesis of thiazolidin-4-ones and thiazinan-4-ones from this compound. These compounds showed promise in biological assays, indicating their potential utility in pharmaceutical applications .
Material Science
The compound's unique structural properties make it suitable for developing new materials with specific functionalities.
Thermal Studies
Thermal studies involving nickel(II) complexes of this compound revealed insights into their stability and potential applications in material science. The flexibility of the cyclic structure allows for diverse coordination geometries, which can be tailored for specific applications .
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)pyrrolidine involves its interaction with molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
1-(2-Aminoethyl)pyrrolidine belongs to a class of N-(2-aminoethyl) heterocyclic amines, which includes analogs like 1-(2-aminoethyl)piperidine (piperidine ring) and 4-(2-aminoethyl)morpholine (morpholine ring with an oxygen atom). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings:
Biological Activity: AChE Inhibition: Derivatives of this compound (e.g., thiazinan-4-one 6a) show potent AChE inhibition (IC₅₀: 0.89 μM in rat hippocampus), outperforming many piperidine-based analogs in the same study. Antitubercular Activity: Both this compound (d-50) and 1-(2-aminoethyl)piperidine (d-21) were hits in TB screens, but the latter showed a higher hit rate (18 vs. 1).
Coordination Chemistry: Nickel(II) complexes of this compound exhibit isomerism (trans vs. cis), whereas piperidine and morpholine analogs form only trans isomers under similar conditions. The pyrrolidine derivative’s smaller ring size may contribute to tighter metal-ligand bonding, influencing thermal stability.
Synthetic Utility: this compound reacts with substituted benzaldehydes and mercaptocarboxylic acids to yield thiazolidin-4-ones in moderate to good yields (45–78%), a reactivity shared with piperidine analogs but with differing electronic effects due to ring size.
Biological Activity
1-(2-Aminoethyl)pyrrolidine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrrolidine ring substituted with an aminoethyl group. Its structural formula can be represented as follows:
This configuration allows for unique interactions with biological targets, influencing its reactivity and biological profile.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions, while the pyrrolidine ring contributes to the compound's stability and overall reactivity .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Acetylcholinesterase Inhibition : A study highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Compounds derived from this structure demonstrated varying degrees of AChE inhibition, with some showing promising low IC50 values in vitro .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of this compound can exhibit significant antitumor activity .
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, indicating potential applications in combating bacterial infections.
Case Study 1: Acetylcholinesterase Inhibition
In a study conducted on Wistar rats, several compounds derived from this compound were synthesized and screened for AChE inhibitory activity. The results indicated that two specific compounds had IC50 values of 5.20 µM and 4.46 µM in the hippocampus, demonstrating strong inhibitory effects .
Case Study 2: Anticancer Activity
Another research effort focused on the synthesis of novel thiazolidin-4-ones using this compound as a precursor. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity. The study emphasized the importance of the pyrrolidine scaffold in enhancing anticancer activity .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
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This compound | Contains an aminoethyl group | Simpler structure; less steric hindrance |
1-(3-Aminopropyl)pyrrolidine | Propyl instead of ethyl | Potentially different pharmacokinetics |
N,N-Dimethylpyrrolidine | Dimethyl substitution on nitrogen | Increased lipophilicity; altered receptor interactions |
This table illustrates how variations in side chains and functional groups can significantly influence the biological activity and pharmacological properties of similar compounds.
Q & A
Q. Basic: What are the common synthetic routes for preparing 1-(2-Aminoethyl)pyrrolidine and its metal complexes?
This compound is synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine derivatives. A key application is in preparing nickel(II) complexes, such as trans- and cis-[NiL₂(NCS)₂] (where L = this compound). These complexes are synthesized by reacting the ligand with nickel thiocyanate in a solvent like acetonitrile, followed by crystallization and structural validation via X-ray diffraction . Thermal stability studies (e.g., thermogravimetric analysis) are critical to assess decomposition pathways and isomer stability .
Q. Basic: How is the purity and structural integrity of this compound verified in laboratory settings?
Purity is confirmed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural integrity is validated via nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, and mass spectrometry (ESI-HRMS) for molecular weight confirmation. For metal complexes, elemental analysis ensures stoichiometric ratios, while infrared (IR) spectroscopy identifies coordination modes (e.g., NCS⁻ bonding in nickel complexes) .
Q. Advanced: What experimental approaches are used to analyze the cis and trans isomerism in nickel(II) complexes of this compound?
Cis/trans isomerism in complexes like [NiL₂(NCS)₂] is distinguished using single-crystal X-ray diffraction (SC-XRD), which reveals spatial arrangements of ligands and bond angles. Diffraction data show that trans-isomers exhibit linear N–Ni–N geometries, while cis-isomers display bent configurations. Spectroscopic methods, such as UV-Vis, complement structural analysis: trans-isomers absorb at higher wavelengths due to ligand-field splitting differences. Thermal studies further differentiate isomers, as cis configurations often exhibit lower decomposition temperatures .
Q. Advanced: How does this compound facilitate the formation of one-dimensional coordination polymers, and what techniques characterize their structural properties?
The ligand’s bifunctional design (amine and pyrrolidine groups) enables bridging between metal centers. For example, in the polymer [(μN,S-NCS)₂{Ni(ampy)}]n, the ligand coordinates nickel via the amine group, while thiocyanate (NCS⁻) bridges adjacent metals. SC-XRD reveals the polymer’s helical or linear topology. Powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM) assess crystallinity and morphology. Magnetic susceptibility measurements elucidate exchange interactions between metal centers, critical for applications in molecular magnetism .
Q. Advanced: How do solvent and counterion choices influence the structural diversity of this compound complexes?
Solvents like acetonitrile favor trans-isomer formation due to their low dielectric constants, while polar solvents (e.g., water) stabilize cis configurations. Counterions (e.g., ClO₄⁻ vs. NCS⁻) modulate solubility and lattice packing. For instance, perchlorate ions in NiL₂(CH₃CN)₂₂ create ionic structures with high thermal stability, while thiocyanate promotes covalent bridging. Solvent-free synthesis under reflux conditions can yield polymorphs, characterized via differential scanning calorimetry (DSC) .
Q. Basic: What safety protocols are essential when handling this compound in synthetic workflows?
Due to its flammability and reactivity, work should occur in a fume hood with flame-resistant gloves and goggles. Storage under inert gas (N₂/Ar) prevents oxidation. Spill management requires neutralization with dilute acetic acid, followed by adsorption via inert materials (e.g., vermiculite). Waste disposal must comply with regulations for amine-containing hazardous waste .
Q. Advanced: How does ligand flexibility in this compound impact metal-ligand binding kinetics?
The ligand’s ethylene linker allows conformational adaptability, enabling rapid metal coordination. Stopped-flow spectroscopy studies show biphasic binding kinetics: fast initial chelation (k₁ ≈ 10³ M⁻¹s⁻¹) followed by slower rearrangement (k₂ ≈ 10¹ M⁻¹s⁻¹). Density functional theory (DFT) simulations correlate flexibility with lower activation energies for Ni²⁺ binding compared to rigid analogues .
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNJTBODVGDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064580 | |
Record name | 1-Pyrrolidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-73-6 | |
Record name | 1-Pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7154-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pyrrolidineethanamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154736 | |
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Record name | 1-(2-Aminoethyl)pyrrolidine | |
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Record name | 1-Pyrrolidineethanamine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pyrrolidineethanamine | |
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Record name | N-(2-aminoethyl)pyrrolidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.736 | |
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Record name | 1-PYRROLIDINEETHANAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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